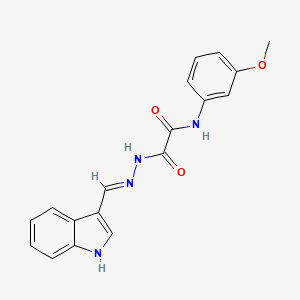
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of the Indole Derivative: The synthesis begins with the preparation of 1H-indole-3-carbaldehyde from indole. This is achieved through a Vilsmeier-Haack reaction, where indole reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the aldehyde.
Hydrazone Formation: The 1H-indole-3-carbaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is subsequently condensed with 3-methoxyphenyl isocyanate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide has shown potential as an anticancer agent. It can induce apoptosis in cancer cells by interacting with specific cellular targets.
Medicine
In medicine, this compound is being investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for new antibiotic development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
作用机制
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with cellular proteins and enzymes. It can bind to DNA, inhibiting replication and transcription processes, which leads to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its anticancer and antimicrobial effects.
相似化合物的比较
Similar Compounds
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-phenyl-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-chlorophenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, potentially enhancing its efficacy as an anticancer and antimicrobial agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
属性
CAS 编号 |
764693-11-0 |
|---|---|
分子式 |
C18H16N4O3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-6-4-5-13(9-14)21-17(23)18(24)22-20-11-12-10-19-16-8-3-2-7-15(12)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
InChI 键 |
HQNFFCAXMTVELB-RGVLZGJSSA-N |
手性 SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


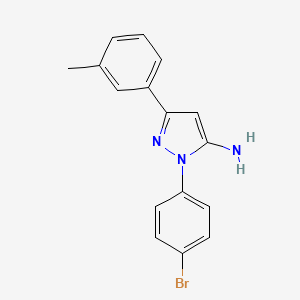
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)
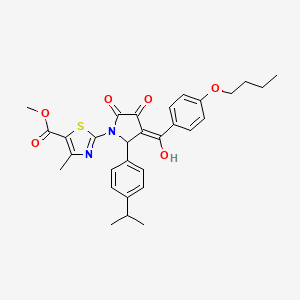
![(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile](/img/structure/B12017496.png)
![2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12017500.png)
![3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12017503.png)
![4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12017504.png)

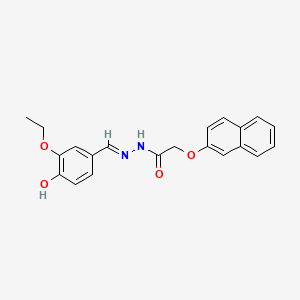

![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide](/img/structure/B12017542.png)
![Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017557.png)
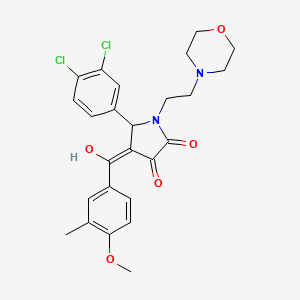
![N-(3-Bromophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B12017567.png)
